molecular formula C20H19Cl2N3O3 B1191830 PF-06758955 HCl

PF-06758955 HCl

Katalognummer: B1191830
Molekulargewicht: 420.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The hydrochloride (HCl) salt formulation is commonly employed to enhance solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) .

Eigenschaften

Molekularformel

C20H19Cl2N3O3

Molekulargewicht

420.29

Aussehen

Solid powder

Synonyme

PF-06758955;  PF06758955;  PF 06758955;  PF-6758955;  PF6758955;  PF 6758955 HCl;  PF-06758955 hydrochloride.; 2-[6′-Amino-5′-(4-chloro-phenyl)-[3,3′]bipyridinyl-6-yloxy]-2-methyl-propionic acid hydrochloride

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Palonosetron HCl exhibits superior efficacy in reducing nausea/vomiting and rescue medication requirements, attributed to its longer half-life (~40 hours) compared to Ondansetron (4–6 hours) and Granisetron (9–12 hours).

Benztropine Mesylate vs. Amantadine HCl

Both compounds are used to manage neuroleptic-induced extrapyramidal symptoms (EPS).

Parameter Benztropine Mesylate Amantadine HCl
Mechanism Anticholinergic NMDA receptor antagonist
Efficacy in EPS High (acute dystonia) Moderate (tremor, rigidity)
Half-Life 6–8 hours 12–18 hours
Side Effects Dry mouth, blurred vision Insomnia, peripheral edema

Source: Comparative review of antiparkinsonian agents .

Key Findings :

  • Benztropine mesylate is preferred for acute dystonia due to rapid onset, while Amantadine HCl is better tolerated in long-term management of tremors .

Thiamine HCl (Vitamin B1)

Thiamine HCl is a water-soluble vitamin essential for carbohydrate metabolism. Unlike PF-06758955 HCl, its applications span nutritional supplementation, treatment of Wernicke-Korsakoff syndrome, and plant cell culture enhancement:

Parameter Thiamine HCl PF-06758955 HCl (Hypothetical)
Primary Use Metabolic support Undisclosed (likely targeted therapy)
Solubility Highly water-soluble Likely optimized for bioavailability
Safety Profile Low toxicity Pending clinical data

Source: Applications in food chemistry and plant biology .

Q & A

Q. What are the key physicochemical properties of PF-06758955 HCl, and how are they characterized in preclinical studies?

Q. How is the synthesis of PF-06758955 HCl optimized to ensure reproducibility in academic laboratories?

Methodological Answer:

  • Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical factors.
  • Characterize intermediates via FTIR and LC-MS to confirm structural integrity. Include control experiments to validate the absence of side products (e.g., residual solvents quantified via GC) .
  • Report yields and purity thresholds (≥95% by HPLC) to meet reproducibility standards for peer-reviewed studies .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in PF-06758955 HCl's pharmacokinetic (PK) data across preclinical models?

Methodological Answer:

  • Conduct cross-species PK studies (rodent vs. non-rodent) with standardized protocols (e.g., dosing regimen, sampling intervals).
  • Use compartmental modeling (e.g., non-linear mixed-effects) to account for interspecies variability. Validate assays for plasma protein binding and metabolite identification to isolate confounding factors .
  • Example Contradiction Analysis:
ModelAUC (ng·h/mL)Half-life (h)SourcePotential Confounder
Rat12004.5Study ACYP3A4 induction
Dog8506.2Study BBiliary excretion

Q. How can in vitro-in vivo correlation (IVIVC) challenges for PF-06758955 HCl be addressed methodologically?

Methodological Answer:

  • Establish biorelevant dissolution testing (e.g., USP Apparatus II with surfactants) to mimic gastrointestinal conditions.
  • Compare dissolution profiles with in vivo absorption data using similarity factors (f2 > 50). If discrepancies persist, investigate permeability limitations via Caco-2 assays or PBPK modeling .

Q. What strategies mitigate batch-to-batch variability in PF-06758955 HCl's bioactivity assays?

Methodological Answer:

  • Implement strict quality control (QC) protocols:
  • Pre-test raw materials (e.g., solvent purity, reagent grade).
  • Include internal controls (e.g., reference compound with known EC50) in each assay plate.
  • Use orthogonal assays (e.g., SPR for binding affinity, cell-based functional assays) to cross-validate results .

Data Analysis and Interpretation

Q. How should researchers handle conflicting toxicity data for PF-06758955 HCl in long-term vs. acute exposure studies?

Methodological Answer:

  • Apply weight-of-evidence analysis:

Compare NOAEL/LOAEL values across studies.

Assess dose-linear vs. non-linear trends using benchmark dose (BMD) modeling.

Investigate off-target effects via kinome-wide profiling or toxicogenomics .

  • Report confidence intervals and statistical power to contextualize discrepancies .

Q. What statistical approaches are appropriate for analyzing PF-06758955 HCl's dose-response relationships in heterogeneous cell populations?

Methodological Answer:

  • Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions.
  • Apply hierarchical modeling to account for intra- and inter-experiment variability.
  • Validate findings with bootstrapping or permutation tests to minimize Type I errors .

Experimental Design and Validation

Q. How can researchers ensure the robustness of PF-06758955 HCl's target engagement assays in primary cells?

Methodological Answer:

  • Validate target specificity using CRISPR knockout/isogenic cell lines.
  • Include orthogonal techniques (e.g., CETSA for thermal stability shifts, NanoBRET for real-time binding kinetics) .
  • Report coefficient of variation (CV < 15%) for technical replicates .

Q. What criteria define a well-controlled stability study for PF-06758955 HCl under accelerated storage conditions?

Methodological Answer:

  • Follow ICH Q1A guidelines:
  • Test at 40°C/75% RH for 6 months.
  • Monitor degradation products via forced degradation studies (acid/base/oxidative stress).
    • Use mass balance calculations to confirm stability-indicating methods .

Cross-Study Comparisons

Q. How do researchers reconcile differences in PF-06758955 HCl's efficacy metrics between academic and industry-led studies?

Methodological Answer:

  • Conduct meta-analysis with predefined inclusion/exclusion criteria (e.g., assay type, endpoint definitions).
  • Adjust for batch effects using ComBat or surrogate variable analysis (SVA) .
  • Disclose funding sources and potential conflicts of interest to address bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.